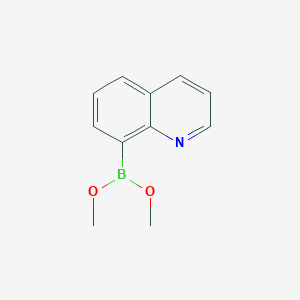![molecular formula C21H19FN2O4 B1307524 [2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate](/img/structure/B1307524.png)
[2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[222]octan-3-yl] 4-nitrobenzoate is a complex organic compound characterized by its unique bicyclic structure and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzaldehyde derivative in a condensation reaction.
Attachment of the nitrobenzenecarboxylate group: This is typically done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
[2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
[2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving nitro and fluorophenyl groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of [2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Fluorophenol: A simpler compound with a fluorophenyl group, used in various chemical syntheses.
Clopidogrel: A compound with a similar bicyclic structure, used as an antiplatelet agent.
Hydrochlorothiazide: A thiazide diuretic with a different mechanism of action but similar complexity in structure.
Uniqueness
[2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[222]octan-3-yl] 4-nitrobenzoate is unique due to its combination of a bicyclic core, a fluorophenyl group, and a nitrobenzenecarboxylate group
特性
分子式 |
C21H19FN2O4 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
[2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H19FN2O4/c22-18-4-2-1-3-16(18)13-19-20(14-9-11-23(19)12-10-14)28-21(25)15-5-7-17(8-6-15)24(26)27/h1-8,13-14,20H,9-12H2 |
InChIキー |
DSQVOWOSMHYSOX-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)


![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)


